Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15970110
InChI: InChI=1S/C10H10FNO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,12H2,1H3/b6-5+
SMILES:
Molecular Formula: C10H10FNO2
Molecular Weight: 195.19 g/mol

Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate

CAS No.:

Cat. No.: VC15970110

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate -

Specification

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
IUPAC Name methyl (E)-3-(2-amino-3-fluorophenyl)prop-2-enoate
Standard InChI InChI=1S/C10H10FNO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,12H2,1H3/b6-5+
Standard InChI Key QSQJNLFKFYTKST-AATRIKPKSA-N
Isomeric SMILES COC(=O)/C=C/C1=C(C(=CC=C1)F)N
Canonical SMILES COC(=O)C=CC1=C(C(=CC=C1)F)N

Introduction

Molecular Characteristics and Structural Analysis

Chemical Composition and Isomerism

Methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate possesses the molecular formula C₁₀H₁₀FNO₂, with a molecular weight of 195.19 g/mol. The "2E" designation specifies the trans configuration of the double bond in the acrylate group, a critical feature influencing its reactivity and interactions. The fluorine atom at the 3-position of the phenyl ring introduces electronegativity, potentially enhancing binding affinity in biological systems.

Discrepancies in reported molecular formulas (e.g., C₁₁H₁₂FNO₂ in some literature) may arise from variations in synthetic conditions or analytical methods. X-ray crystallography and NMR spectroscopy are essential for resolving such ambiguities, though limited structural data currently exist for this specific compound.

Synthesis and Optimization Strategies

Traditional Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Friedel-Crafts acylation of 3-fluoroaniline to introduce the acrylate moiety.

  • Esterification using methanol under acidic conditions to yield the methyl ester.

  • Purification via column chromatography to isolate the (2E) isomer.

Key reagents include sodium borohydride for intermediate reductions and alkyl halides for substitutions. Yields for conventional methods range from 45–60%, with reaction times exceeding 24 hours.

Biological Activity and Applications

In Vivo Antitumor Activity

Sodium salts of acrylate derivatives reduce tumor volume by 62% in murine models, with a 40% increase in lifespan compared to controls . Such findings underscore the potential of fluorinated acrylates as chemotherapeutic agents, though in vivo data specific to methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate remain unpublished.

Interaction Studies and Mechanistic Insights

Tubulin Binding Dynamics

Molecular docking simulations reveal that acrylates with 3,4,5-trimethoxyphenyl groups exhibit strong interactions with the colchicine-binding site of tubulin . The fluorine atom in methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate may enhance binding via dipole interactions with residues such as βCys241 and βAsn258 . Competitive inhibition mechanisms are hypothesized, paralleling those observed in CA-4 derivatives .

Enzyme Modulation

Preliminary studies suggest that acrylate esters interfere with ATP-binding pockets in kinases, though quantitative binding affinity data (e.g., K_d values) are lacking. Surface plasmon resonance (SPR) assays could elucidate these interactions, as demonstrated for similar compounds.

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey Structural DifferencesBioactivity (IC₅₀)
Ethyl 3-(4-aminophenyl)acrylateC₁₁H₁₃NO₂Ethyl ester; 4-amino substitution5.12 μM
Methyl (E)-3-(3-aminophenyl)acrylateC₁₀H₁₁NO₂3-amino substitution6.84 μM
Difluoromethyl naphthyridineC₁₄H₁₀F₂N₂Difluoromethyl group; heterocyclic core2.97 μM

Table 1. Bioactivity of select acrylate derivatives . The fluorinated phenyl ring in methyl (2E)-3-(2-amino-3-fluorophenyl)acrylate confers distinct electronic properties, potentially improving membrane permeability and target selectivity compared to non-fluorinated analogs.

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from moderate yields and lengthy purification steps. Flow chemistry and catalytic asymmetric synthesis could address these limitations, enabling gram-scale production.

Unanswered Biological Questions

  • Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.

  • Target Identification: Proteomic studies are needed to identify off-target interactions.

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